N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide
Overview
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to another pyrazole ring through a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole ring.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the substituted pyrazole with an appropriate carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various nucleophiles.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Research: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole rings contribute to the compound’s stability and facilitate its interaction with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide (AB-BICA)
Uniqueness
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group further enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c15-11-3-1-10(2-4-11)8-20-9-12(7-17-20)18-14(21)13-5-6-16-19-13/h1-7,9H,8H2,(H,16,19)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFVLEVUTKSXML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=NN3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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